molecular formula C12H17NO2 B15326807 3-((2-Methoxy-5-methylbenzyl)oxy)azetidine

3-((2-Methoxy-5-methylbenzyl)oxy)azetidine

Cat. No.: B15326807
M. Wt: 207.27 g/mol
InChI Key: SZWUZRLAODUMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Methoxy-5-methylbenzyl)oxy)azetidine is an organic compound with the molecular formula C12H17NO2 It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methoxy-5-methylbenzyl)oxy)azetidine typically involves the reaction of 2-methoxy-5-methylbenzyl alcohol with azetidine under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-((2-Methoxy-5-methylbenzyl)oxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated nitrogen-containing compounds.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((2-Methoxy-5-methylbenzyl)oxy)azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Methoxy-5-methylbenzyl)oxy)azetidine is unique due to the presence of the methoxy and methylbenzyl groups, which can impart specific chemical and biological properties

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-[(2-methoxy-5-methylphenyl)methoxy]azetidine

InChI

InChI=1S/C12H17NO2/c1-9-3-4-12(14-2)10(5-9)8-15-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3

InChI Key

SZWUZRLAODUMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)COC2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.